Pivalylbenzhydrazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class [1] [2]. It was formerly used as an antidepressant under several brand names but has since been discontinued from clinical use [1].
The table below summarizes its core chemical and identifying information:
| Property | Description |
|---|---|
| Systematic Name | N'-benzyl-2,2-dimethyl-propanehydrazide [1] |
| Other Names | Pivhydrazine, Pivazide, Angorvid, Betamezid, Tersavid, Neomarsilid [1] [3] [4] |
| CAS Number | 306-19-4 [1] [3] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [3] |
| Molecular Weight | 206.28–206.29 g/mol [1] [3] |
| Status | Discontinued antidepressant; available for research purposes [1] [3] |
This compound functions as a potent, irreversible monoamine oxidase (MAO) inhibitor [3]. This mechanism was the basis for its antidepressant effects:
The following diagram illustrates the core mechanism of this irreversible MAO inhibition:
Irreversible mechanism of MAO inhibition by this compound
Although clinical use was discontinued, this compound has been utilized in scientific research. One key study investigated its effects on cartilage growth [3].
This detailed methodology is based on a published experiment using an animal model [3].
The workflow of this experimental protocol is summarized in the diagram below:
Workflow of in vivo experiment on cartilage growth effects
The table below consolidates the key experimental findings from the research:
| Parameter | Experimental Data |
|---|---|
| Bioactivity | Potent monoamine oxidase (MAO) inhibitor; decreases cartilage growth in normal rats [3]. |
| Test System | Immature female rats (40 g, 3-4 weeks of age) [3]. |
| Dosage | 5 mg/kg [3]. |
| Administration | Intraperitoneal injection, daily for 5 days [3]. |
| Key Finding | Inhibition of epiphyseal cartilage growth [3]. |
This compound was developed and used as an antidepressant primarily during the 1960s [1] [2]. It belonged to a generation of early MAO inhibitors, which provided an alternative to tricyclic antidepressants. However, like many first-generation MAOIs, it was eventually discontinued from the market. The discontinuation of such drugs was often related to the discovery of significant side effects, such as the "cheese reaction" (hypertensive crisis from dietary tyramine intake), which led to the development of safer, newer classes of antidepressants.
The table below summarizes the core identifiers and basic pharmacological profile of this compound (Pivhydrazine) based on the search results.
| Property | Description |
|---|---|
| Systematic Name | N'-benzyl-2,2-dimethylpropanehydrazide [1] [2] |
| Other Names | Pivhydrazine, Pivazide, Tersavid, Betamezid [1] [3] [4] |
| CAS Number | 306-19-4 [3] [4] [2] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [3] [2] |
| Molecular Weight | 206.28 g/mol [3] [4] [2] |
| Drug Class | Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] |
| Therapeutic Use | Formerly used as an antidepressant (now discontinued) [1] |
| Mechanism of Action | Potent inhibitor of monoamine oxidase (MAO) enzymes [3] |
The following table consolidates the key experimental data available from a singular animal study. This appears to be the primary source of quantitative in vivo data in the search results.
| Aspect | Experimental Details |
|---|---|
| Bioactivity | Potent monoamine oxidase (MAO) inhibitor; decreases cartilage growth in normal rats [3]. |
| In Vivo Model | Immature female rats (40 g, 3-4 weeks of age) [3] [4]. |
| Dosage & Regimen | 5 mg/kg; administered via intraperitoneal injection daily for 5 days [3] [4]. |
| Key Finding | Inhibition of epiphyseal cartilage growth [3] [4]. |
While detailed signaling pathways are not described in the search results, the core mechanism and experimental workflow can be visualized. The following Graphviz diagrams are based on the information available.
This diagram illustrates the proposed mechanism by which this compound inhibits MAO enzymes, leading to an accumulation of monoamines.
This flowchart outlines the key steps of the in vivo experiment from which the available data is derived [3] [4].
It is important to contextualize the information provided above:
Given the limited data available, your research would benefit from:
The table below summarizes the fundamental chemical and regulatory information for Pivalylbenzhydrazine.
| Attribute | Details |
|---|---|
| Systematic Name | N'-benzyl-2,2-dimethyl-propanehydrazide [1] |
| Other Names | Pivhydrazine, Pivazide, Angorvid, Tersavid [1] [2] [3] |
| CAS Number | 306-19-4 [4] [2] |
| Molecular Formula | C12H18N2O [1] [4] [3] |
| Molecular Weight | 206.289 g·mol⁻¹ [1] [4] |
| Pharmacological Class | Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] [3] |
| Status | Discontinued / Withdrawn [1] [3] |
Early research characterized this compound primarily as a potent MAO inhibitor and investigated its metabolic and biological effects.
| Research Aspect | Experimental Model & Protocol | Key Findings / Outcome |
|---|
| MAO Inhibition & Metabolic Fate | In vivo rat study; Administration of ¹⁴C-labeled pivhydrazine [1] | Study focused on the metabolic disposition and breakdown pathways of the compound in the body. | | Bioactivity & Cartilage Effects | In vivo; Immature female rats (3-4 weeks, 40g); 5 mg/kg intraperitoneal injection; administered daily for 5 days [4] | Potent MAO inhibition; Significant decrease in epiphyseal cartilage growth [4]. | | Neuropharmacological Effects | In vivo rat study; Investigation of central effects [1] | The compound was observed to produce stimulatory effects on the central nervous system. |
This compound's primary research application was related to its core mechanism of monoamine oxidase inhibition. The following diagram illustrates this general signaling pathway and its physiological consequences.
Generalized MAOI pathway: Pivhydrazine irreversibly inhibits MAO, increasing neurotransmitter levels in the synapse [1] [4] [3].
Although no longer a clinical agent, this compound remains a compound of historical and research interest. It is available as a chemical tool for research into MAO inhibition and depression [4]. Its documented side effect of inhibiting cartilage growth in immature rats also makes it a point of reference in studies of bone development and toxicology [4].
Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a compound belonging to the hydrazine chemical class. It was previously used as an antidepressant but has since been withdrawn from the market [1] [2].
The table below summarizes its core chemical and clinical profile:
| Attribute | Details |
|---|---|
| IUPAC Name | N'-Benzyl-2,2-dimethylpropanehydrazide [1] |
| Other Names | Pivhydrazine, Pivazide, Tersavid, Betamezid [1] [2] [3] |
| CAS Number | 306-19-4 [4] [3] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [4] |
| Molecular Weight | 206.289 g·mol⁻¹ [1] |
| Therapeutic Class | Monoamine Oxidase Inhibitor (MAOI), Antidepressant [1] [2] |
| Current Status | Discontinued / Withdrawn [1] [2] |
This compound functions as a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters [1] [4]. This mechanism increases the concentration of neurotransmitters like serotonin and norepinephrine in the brain, which underpinned its use as an antidepressant in the 1960s [1] [2].
One early clinical study from 1960 investigated its use for "Treatment of pain of cardiac origin," suggesting its initial clinical applications may have extended beyond depression [5]. However, like many first-generation MAOIs, it was eventually discontinued, likely due to the emergence of safer antidepressants with fewer side effects and dietary restrictions.
While no longer a clinical drug, this compound remains a tool for biochemical research. The following table summarizes key research data and potential applications:
| Aspect | Details |
|---|---|
| Primary Bioactivity | Potent monoamine oxidase (MAO) inhibitor [4]. |
| Observed In Vivo Effect | Decreases epiphyseal cartilage growth in immature rats [4]. |
| Research Applications | Investigation of MAOI mechanisms; study of cartilage growth and development; depression research models [4]. |
| Available Form | Chemical reference standard for research (e.g., 25 mg, 50 mg) [4]. |
A specific in vivo experimental protocol is described in the literature [4]:
As an irreversible MAO inhibitor, this compound permanently deactivates the monoamine oxidase enzyme. This leads to a sustained increase in monoamine neurotransmitter levels within the synaptic cleft, enhancing neurotransmission.
Figure 1: Schematic of this compound's mechanism as an irreversible MAO inhibitor.
The search results did not contain specific signaling pathway diagrams for this compound. The diagram above logically represents its core mechanism, which is distinct from complex signaling cascades associated with growth factors or cytokines [6] [7]. Its primary research effect on cartilage growth suggests a potential interaction with other pathways, such as those regulating development and metabolism [4].
Pivalylbenzhydrazine, also known as Pivhydrazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class that was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1].
The table below summarizes the core quantitative data available from its early research phase:
| Aspect | Description |
|---|---|
| Pharmacological Class | Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1]. |
| Primary Historical Use | Investigated as an antidepressant [1]. |
| Molecular Formula / Weight | C12H18N2O / 206.28-206.29 g·mol-1 [1] [2]. |
| Key In Vivo Finding | Decreased epiphyseal cartilage growth in immature rats [2]. |
| Metabolic Fate (Rat) | Readily absorbed; major urinary metabolite is Hippuric acid [3]. |
The following tables provide more granular detail from specific early studies.
Table 2: In Vivo Experimental Protocol This table outlines a key methodology from the available literature.
| Parameter | Detail |
|---|---|
| Study Objective | Investigate the effect on cartilage growth [2]. |
| Test Compound | This compound (Pivhydrazine) [2]. |
| Animal Model | Immature female rats (40 g, 3-4 weeks of age) [2]. |
| Dosage & Route | 5 mg/kg via intraperitoneal injection [2]. |
| Dosing Regimen | Daily for 5 days [2]. |
| Key Reported Outcome | Inhibition of epiphyseal cartilage growth [2]. |
Table 3: Metabolic Disposition Data A 1979 study in rats provided the following insights into how the body processes the compound.
| Compound | Absorption & Major Route | Major Urinary Metabolite | Biliary Excretion | Proposed Metabolic Intermediate |
|---|---|---|---|---|
| [14C]Pivhydrazine | Readily absorbed from gut; excreted mainly in urine [3]. | [14C]Hippuric Acid [3]. | 21% of radioactive material; major metabolite is an acid-labile conjugate (possibly an N-glucuronide) [3]. | Benzylhydrazine [3]. |
Based on the metabolic study [3], the proposed pathway in rats can be visualized. The following Graphviz code generates a diagram of this process.
Proposed metabolic pathway of Pivhydrazine in rats, based on tracer studies [3].
The information presented comes from historical sources, and there are significant gaps by modern standards.
To conduct a more modern analysis, you might search for recent literature on:
| Property | Details |
|---|---|
| Generic Name | Pivhydrazine [1] [2] [3] |
| Other Names | Pivalylbenzhydrazine, Pivazide, Angorvid, Betamezid, Tersavid [1] [4] [2] |
| CAS Number | 306-19-4 [4] [2] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [4] [2] |
| Molecular Weight | 206.28-206.29 g/mol [4] [2] |
| Mechanism of Action | Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor [1] [2] [5] |
| Therapeutic Use | Formerly used as an antidepressant (now discontinued) [1] [2] [3] |
| Melting Point | 68-69 °C [4] |
One search result referenced an in vivo experiment, which is summarized in the table below [4] [5].
| Parameter | Details |
|---|---|
| Purpose | To investigate the effect of this compound on cartilage growth [4] [5]. |
| Animal Model | Immature female rats (3-4 weeks old, 40g) [4] [5]. |
| Dosage | 5 mg/kg [4] [5]. |
| Administration | Intraperitoneal injection [4] [5]. |
| Treatment Duration | Daily, for 5 days [4] [5]. |
| Result | Inhibited the growth of the epiphysial cartilage [4] [5]. |
The following diagram illustrates the core pharmacological mechanism of action of this compound as identified from the search results:
Since a direct synthesis protocol was not available in the search results, you may need to consult more specialized sources. Here are some suggestions for your research:
Pivalylbenzhydrazine (also known as Pivazide) is a withdrawn antidepressant from the hydrazine family [1] [2]. Developing a modern quantitative method requires a systematic approach. The following workflow outlines the key stages in this process.
Before beginning, gather all known physicochemical properties of the analyte (the substance to be measured) [3].
While no specific method for this compound was found, techniques commonly used for similar small-molecule drugs can be employed. You will likely need to modify an existing method from the literature for a similar compound [3].
The following is a hypothetical, detailed HPLC protocol intended as a starting point for development and optimization.
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
The table below summarizes a proposed set of initial conditions that require laboratory optimization.
| Parameter | Proposed Condition | Purpose/Note |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column |
| Mobile Phase | Acetonitrile : Buffer (e.g., 50mM KH₂PO₄, pH ~3-4) | Vary ratio (e.g., 50:50 to 70:30) to adjust retention time |
| Flow Rate | 1.0 mL/min | Standard flow; can be adjusted for pressure/analysis time |
| Column Temp. | 30 °C | Improves reproducibility |
| Detection Wavelength | ~210-250 nm (Needs confirmation) | Pivhydrazine lacks strong chromophore; low UV may be needed [1] |
| Injection Volume | 10-20 µL |
Once initial conditions are set, the method must be optimized and rigorously validated [3]. Key parameters to investigate are shown in the following diagram.
Given the lack of specific published methods, here is a practical path to obtain the detailed information you need:
Pivalylbenzhydrazine (also known as pivazide, Angorvid, Betamezid, and Neomarsilid) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. It was historically developed and used as an antidepressant in the 1960s but has since been discontinued from clinical markets. Despite its discontinued status, this compound remains a valuable research tool for investigating MAOI mechanisms, anti-inflammatory potential, and therapeutic applications in various neurological and psychiatric disorders. The compound's chemical structure features a pivalyl (2,2-dimethylpropane) group linked to a benzylhydrazine moiety, with the molecular formula C₁₂H₁₈N₂O and a molar mass of 206.289 g·mol⁻¹ [1].
Monoamine oxidases (MAOs) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters, dietary amines, and hormones. The two MAO isoforms (MAO-A and MAO-B) share approximately 70% amino acid identity but differ in substrate specificity, tissue distribution, and inhibitor sensitivity [2] [3]. MAO-A preferentially metabolizes serotonin, norepinephrine, and melatonin, while MAO-B shows higher affinity for phenethylamine and benzylamine. Both isoforms metabolize dopamine, tyramine, and tryptamine to varying degrees [2]. The MAO inhibition produced by this compound results in increased monoamine neurotransmitter concentrations in the synaptic cleft, which underpins its historical antidepressant effects and research applications for investigating monoaminergic systems [4].
This compound exerts its effects through irreversible covalent binding to the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B enzymes. As a hydrazine derivative, it forms a stable enzyme-inhibitor complex that permanently inactivates MAO catalytic activity until new enzyme synthesis occurs, with a typical enzyme turnover period of approximately two weeks [4] [5]. This irreversible inhibition distinguishes it from reversible MAOIs like moclobemide and characterizes it as a first-generation MAOI with potent and long-lasting effects even after drug clearance from the system [4].
The inhibition process involves the catalytic oxidation of the hydrazine group, leading to the formation of a reactive intermediate that covalently modifies the N5 position of the isoalloxazine ring in FAD. This covalent modification prevents the reoxidation of FADH₂ back to FAD, thereby halting the enzymatic cycle and blocking amine substrate oxidation [2]. The non-selective nature of this compound means it does not distinguish between MAO-A and MAO-B isoforms at therapeutic doses, resulting in simultaneous inhibition of both enzymes and consequently affecting multiple neurotransmitter systems [1].
Table 1: Metabolic Changes Following this compound Administration
| Parameter | Change Direction | Magnitude | Functional Consequences |
|---|---|---|---|
| Serotonin | Increased | Significant (∼200% in MAO-A KO models) | Mood elevation, potential serotonin syndrome |
| Norepinephrine | Increased | Moderate (∼130% in MAO-A KO models) | Antidepressant effect, hypertensive risk |
| Dopamine | Increased | Moderate (∼110% in MAO-A KO models) | Motor effects, potential antipsychotic properties |
| Phenylethylamine | Increased | Marked (∼700% in MAO-B KO models) | Behavioral activation, trace amine effects |
| Hydrogen Peroxide | Decreased | Variable | Reduced oxidative stress, neuroprotection |
| Aldehydes/Ammonia | Decreased | Variable | Reduced neurotoxic byproducts |
The inhibition of MAO enzymes by this compound produces several cascading metabolic effects: First, it increases the concentration of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the central nervous system and peripheral tissues by preventing their degradation [2]. Second, it reduces the production of toxic metabolic byproducts including hydrogen peroxide, ammonia, and reactive aldehydes, which are generated during the normal catalytic cycle of MAO enzymes [2] [3]. This reduction in oxidative stress byproducts may contribute to the neuroprotective properties observed with MAO inhibitors in various experimental models [6] [3].
The anti-inflammatory potential of MAO inhibitors like this compound represents an emerging research application. Evidence suggests that MAO inhibition can modulate inflammatory responses through multiple mechanisms, including reduction of reactive oxygen species, alteration of catecholamine levels that influence immune cell function, and downstream effects on inflammatory signaling pathways [2]. These effects position this compound as a valuable tool compound for investigating the intersection of monoaminergic and inflammatory systems in various disease models.
Figure 1: Mechanism of Action and Signaling Pathways of this compound. The diagram illustrates the irreversible inhibition of MAO enzymes, resulting in increased monoamine levels and reduced toxic byproducts, ultimately leading to enhanced neurotransmission, neuroprotection, and anti-inflammatory effects.
Purpose: To determine the inhibitory potency (IC₅₀) and selectivity of this compound against MAO-A and MAO-B enzymes.
Materials and Reagents:
Procedure:
Validation Notes: Include reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in each experiment to validate assay performance. Perform experiments in triplicate with appropriate blank controls (no enzyme, no substrate) to account for non-specific reactions [2] [7].
Purpose: To characterize the time-dependent irreversible nature of this compound inhibition.
Materials and Reagents:
Procedure:
Interpretation: True irreversible inhibitors like this compound will show minimal enzyme activity recovery after extensive dialysis, confirming covalent modification of the enzyme [4] [3].
Table 2: Key Experimental Parameters for MAO Inhibition Studies
| Parameter | MAO-A Assay | MAO-B Assay | Notes |
|---|---|---|---|
| Optimal pH | 7.4 | 7.4 | Sodium phosphate buffer |
| Temperature | 37°C | 37°C | Water bath or incubator |
| Incubation Time | 30 min | 30 min | Linear range established |
| Preferred Substrate | Serotonin (100 μM) | Benzylamine (100 μM) | Kynuramine for non-selective screening |
| Detection Method | HPLC-FLD | Spectrophotometric | Fluorescence more sensitive |
| Reference Inhibitor | Clorgyline (IC₅₀ ~10 nM) | Selegiline (IC₅₀ ~20 nM) | Quality control |
| This compound Expected IC₅₀ | 10-100 nM | 10-100 nM | Non-selective inhibitor |
Purpose: To evaluate the potential for hypertensive crisis ("cheese effect") associated with this compound's MAO-A inhibition.
Materials:
Procedure:
Safety Threshold: A tyramine potency ratio >3 indicates significant risk of dietary hypertensive crisis and necessitates strict dietary tyramine restrictions during research involving this compound [4] [5].
When conducting studies with this compound, implement strict dietary controls to prevent tyramine-induced hypertensive crises:
Prohibited Foods/Substances:
Required Washout Period: Due to irreversible enzyme inhibition, allow at least 14 days (approximately 2 enzyme turnover cycles) after this compound administration before initiating other serotonergic agents or medications with MAOI interactions [4] [5].
Emergency Protocol for Hypertensive Crisis:
Figure 2: Safety Assessment Workflow for this compound Research. The diagram outlines the comprehensive safety protocol from subject screening through study completion, highlighting critical monitoring phases and adverse event management.
IC₅₀ Determination:
Selectivity Index: Calculate as IC₅₀(MAO-A) / IC₅₀(MAO-B)
Time-Dependent Inhibition Parameters: For irreversible inhibitors, characterize using the following equation: kobs = kinact × [I] / (KI + [I])
Table 3: Safety and Selectivity Profiling of MAO Inhibitors
| Parameter | This compound | Selective MAO-A Inhibitors | Selective MAO-B Inhibitors | Clinical Implications |
|---|---|---|---|---|
| Tyramine Pressor Effect | High (>3-fold shift) | Moderate (2-3 fold shift) | Minimal (<1.5 fold shift) | Strict dietary restrictions required |
| Serotonin Syndrome Risk | High with combinations | Moderate with combinations | Low | Avoid serotonergic drug combinations |
| Orthostatic Hypotension | Common | Common | Rare | Monitor blood pressure regularly |
| Hepatotoxicity | Potential (hydrazine class) | Rare | Very rare | Regular liver function monitoring |
| Dietary Restrictions | Required (tyramine-free) | Recommended | Generally not required | Research subject education critical |
Key Interpretation Guidelines:
The table below summarizes the fundamental identification and properties of Pivalylbenzhydrazine based on the search results.
| Property | Description |
|---|---|
| IUPAC Name | N'-benzyl-2,2-dimethylpropanehydrazide [1] |
| Synonyms | Pivhydrazine, this compound, Betamezid, Tersavid [1] [2] [3] |
| CAS Number | 306-19-4 [2] [3] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [2] [3] |
| Molecular Weight | 206.28-206.29 g/mol [2] [3] |
| Melting Point | 68-69 °C [2] [3] |
| Boiling Point | 296.1 ± 23.0 °C (Predicted) [2] [3] |
| Density | 1.015 ± 0.06 g/cm³ (Predicted) [2] [3] |
| pKa | 13.41 ± 0.50 (Predicted) [2] [3] |
| Legacy Use | Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor; formerly used as an antidepressant [1]. |
The following table outlines general handling and storage guidelines. Please note: these are derived from standard laboratory practices for hazardous chemicals [4] [5] [6] and have not been verified against a specific Safety Data Sheet (SDS) for this compound.
| Aspect | Recommended Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Wear appropriate gloves (chemically resistant), safety goggles, a lab coat, and closed-toe shoes [5] [6]. |
| Engineering Controls | Handle the compound in a properly functioning fume hood, especially when working with powders, to prevent inhalation [5]. |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Store away from incompatible materials like strong oxidizers [4] [6]. |
| Labeling | All containers must be clearly labeled with the full chemical name, CAS number, concentration, date received, and any relevant hazard warnings [5]. |
| Spill Management | Use appropriate personal protection. Contain the spill and absorb with an inert material. Place in a suitable container for disposal according to local regulations [4]. |
| Waste Disposal | Dispose of as hazardous chemical waste in accordance with all applicable local, national, and international regulations [5] [6]. |
Before initiating any laboratory work, a thorough risk assessment is the most critical step for safety [5]. The following diagram outlines a logical workflow for planning an experiment involving this compound.
To obtain the detailed and specific information required for professional application notes, I suggest you:
Pivalylbenzhydrazine (also known as pivazide or Tersavid) is an irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant agent in the 1960s but has since been discontinued from clinical use. This hydrazine-derived compound belongs to the class of organic compounds known as benzene and substituted derivatives and possesses the chemical formula C₁₂H₁₈N₂O with a molar mass of 206.289 g/mol. [1] [2] Despite its discontinued status, this compound remains a valuable research tool for investigating MAOI mechanisms and their effects on neurological function, particularly in experimental models of depression and related neuropsychiatric conditions.
The compound functions as a non-selective MAOI, meaning it inhibits both MAO-A and MAO-B enzymes, leading to increased concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism was the basis for its historical use in depression treatment before the development of safer antidepressants with improved side effect profiles. [2] Research interest in this compound continues in preclinical settings where it serves as a reference compound for studying MAOI pharmacology and exploring neurological pathways implicated in mood disorders. Its well-characterized irreversible inhibition pattern makes it particularly useful for creating experimental models with sustained monoaminergic effects. [1]
Table 1: Fundamental Chemical and Pharmacological Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | N'-benzyl-2,2-dimethylpropanehydrazide |
| CAS Number | 306-19-4 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.289 g/mol |
| Drug Class | Irreversible, non-selective monoamine oxidase inhibitor (MAOI) |
| Historical Indication | Major depressive disorder |
| Current Status | Discontinued (formerly approved) |
| Chemical Structure | Benzene and substituted derivatives class |
| Trade Names | Tersavid, Angorvid, Betamezid, Neomarsilid |
Electroencephalography (EEG) provides a non-invasive method for monitoring brain activity and represents a valuable tool for identifying functional connectivity patterns associated with neuropsychiatric disorders. Recent advances in computational analytics have enabled more precise detection of Major Depressive Disorder (MDD) in pediatric and adolescent populations, which is crucial for early intervention. The following protocol outlines a structured methodology for applying computational models to EEG data for MDD classification, based on recent research by Jahanian-Najafabadi et al. (2025). [3]
Protocol 1: EEG Data Processing and Functional Connectivity Analysis
Subject Selection and Data Acquisition: Collect resting-state EEG data from 214 children and adolescents (44 with clinically diagnosed MDD and 170 healthy controls) using high-density EEG systems. Ensure participants are in a resting awake state with eyes closed for 20 minutes in an electrically shielded room to minimize artifacts. Use standard 10-20 electrode placement systems with sampling rates ≥500 Hz to capture sufficient temporal resolution. [3]
Preprocessing Pipeline: Process raw EEG data through the following sequential steps:
Functional Connectivity Feature Extraction: Calculate functional connectivity measures between all electrode pairs across standard frequency bands (delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz, gamma: 30-70 Hz). Key metrics should include:
Graph-Based Network Analysis: Transform connectivity matrices into graph theoretical frameworks where nodes represent EEG electrodes and edges represent significant connectivity values. Calculate network topology metrics including node degree, betweenness centrality, clustering coefficient, and path length. These metrics capture the efficiency of information transfer and integration capabilities of brain networks. [3]
Machine Learning Classification: Implement both traditional machine learning (Random Forest, Support Vector Machines) and deep learning approaches (Convolutional Neural Networks) to classify MDD versus healthy controls. Use a nested cross-validation approach with 80/20 training/testing splits to ensure generalizability and avoid overfitting. Optimize hyperparameters through grid search methodologies. [3]
Table 2: Key Connectivity Measures and Their Performance in MDD Classification
| Connectivity Measure | Definition | Frequency Bands | Classification Accuracy |
|---|---|---|---|
| Partial Directed Coherence (PDC) | Measures direct directed influence between neural signals | Theta, Alpha | ~98% |
| Phase Locking Value (PLV) | Quantifies phase synchronization between two signals | Alpha, Beta | ~92% |
| Imaginary Coherence | Reduces volume conduction effects by ignoring zero-phase interactions | Gamma | ~89% |
| Weighted Phase Lag Index | Improved version of PLI that accounts for magnitude of phase differences | Theta, Alpha | ~94% |
Deep learning architectures have demonstrated remarkable performance in classifying neurological disorders from neurophysiological data. The following specifications detail the implementation of a Convolutional Neural Network (CNN) specifically designed for MDD detection using EEG functional connectivity features.
Protocol 2: CNN Architecture for MDD Classification
Input Layer Configuration:
Convolutional Blocks:
Classifier Head:
Training Parameters:
This architecture achieved near-perfect classification accuracy when applied to functional connectivity features derived from high-density EEG data, particularly when using partial directed coherence factor as the input feature. [3] The model successfully identified distinct connectivity patterns in MDD patients, including increased frontal-theta connectivity and decreased interhemispheric alpha coherence, providing potential biomarkers for depression detection.
Monoamine oxidase inhibition represents the primary mechanism of action for this compound, and rigorous in vitro assays are essential for characterizing its pharmacological properties. The following protocol details a standardized fluorometric method for quantifying MAO inhibition.
Protocol 3: MAO Inhibition Assay
Enzyme Preparation:
Inhibition Protocol:
Substrate Reaction:
Product Detection and Analysis:
This compound demonstrates irreversible inhibition of both MAO isoforms, with time-dependent increase in inhibition suggesting covalent modification of the enzyme active sites. The non-selectivity profile of this compound makes it particularly useful for studying the combined effects of MAO-A and MAO-B inhibition in neurological disorder models. [2]
Animal models provide essential platforms for evaluating the neurological effects of MAOIs like this compound. The following protocol outlines a comprehensive behavioral assessment in rodent models of depression.
Protocol 4: Rodent Behavioral Assessment for MAOI Efficacy
Animal Subjects:
Treatment Regimen:
Behavioral Test Battery (conducted in sequential order with 24h intervals):
Tissue Collection and Molecular Analysis:
Historical research indicates that this compound effectively reduces immobility time in the forced swim test and increases sucrose preference, demonstrating efficacy in depression models. These behavioral changes correlate with increased monoamine levels in synaptic regions and enhanced expression of neuroplasticity markers in the hippocampus and prefrontal cortex. [1] [2]
Diagram 1: this compound inhibits monoamine oxidase (MAO) enzymes, increasing monoamine availability and enhancing neurotransmission to produce therapeutic effects in depression models.
Diagram 2: Computational workflow for EEG-based MDD detection, featuring preprocessing, feature extraction, network analysis, and machine learning classification stages.
This compound represents a historically significant MAOI that continues to offer value in contemporary neurological research. The application notes and protocols presented here provide researchers with comprehensive methodologies for investigating this compound's effects in both computational and experimental contexts. The advanced computational approaches, particularly those leveraging EEG functional connectivity and deep learning classification, demonstrate how modern analytics can enhance our understanding of neurological disorders and potential therapeutic mechanisms.
The experimental protocols outlined for in vitro and in vivo assessment provide standardized frameworks for evaluating MAOI activity and neurological effects, enabling consistent comparison across research studies. These methodologies support the investigation of novel MAOIs with improved safety profiles while facilitating research into the complex neurobiology of depression and related disorders. As research continues to evolve, these protocols can be adapted to incorporate emerging technologies such as optogenetics, CRISPR-based models, and advanced neuroimaging to further elucidate the role of monoaminergic systems in neurological health and disease.
Pivalylbenzhydrazine (also known as Pivhydrazine or Pivazide) is a compound belonging to the hydrazine chemical family. It functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters [1] [2]. Although it was approved and used clinically as an antidepressant in the early 1960s, it has since been withdrawn from the market and is no longer used in human medicine [1] [2] [3]. Today, its primary utility lies in basic scientific research, where it serves as a tool compound for investigating MAO function and related biological pathways.
Table 1: Fundamental Characteristics of this compound
| Attribute | Details |
|---|---|
| Generic Name | Pivhydrazine [2] |
| Other Names | This compound, Pivazide, Tersavid, Angorvid [1] [2] [4] |
| CAS Number | 306-19-4 [2] [5] [4] |
| Chemical Formula | C₁₂H₁₈N₂O [1] [2] [5] |
| Molecular Weight | 206.289 g·mol⁻¹ [1] [2] |
| Mechanism of Action | Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1] [2] [5] |
| Original Therapeutic Use | Antidepressant [1] [2] |
| Current Status | Discontinued / Withdrawn [1] [2] [3] |
While no longer a therapeutic agent, this compound remains relevant in specific research contexts, primarily as a probe for investigating MAO biology and its downstream effects.
As a potent and non-selective MAO inhibitor, this compound is used in preclinical research to study the physiological roles of monoamine oxidases. By inhibiting these enzymes, researchers can investigate the resulting changes in neurotransmitter levels (like serotonin, norepinephrine, and dopamine) and their behavioral, neurological, and metabolic consequences [1] [2]. This application is fundamental to modeling historical antidepressant mechanisms and understanding monoaminergic systems.
A notable, more specialized research application of this compound is in the study of skeletal biology. Evidence from animal models indicates that this compound can decrease epiphyseal cartilage growth in normal rats [5]. This makes it a useful tool for probing the relationship between monoamine signaling, the cAMP pathway, and the regulation of cartilage development and longitudinal bone growth.
The following protocols are based on established research methodologies relevant to the known applications of this compound.
This protocol outlines the procedure for investigating the effects of this compound on cartilage development in an immature rat model, as derived from the literature [5].
Table 2: Key Parameters for In Vivo Cartilage Growth Study
| Parameter | Specification |
|---|---|
| Test Compound | This compound [5] |
| Animal Model | Immature female rats (e.g., 40 g, 3-4 weeks of age) [5] |
| Dosage | 5 mg/kg [5] |
| Route of Administration | Intraperitoneal injection [5] |
| Dosing Frequency | Daily [5] |
| Treatment Duration | 5 days [5] |
| Primary Endpoint | Inhibition of epiphyseal cartilage growth [5] |
Procedure:
While a specific protocol for this compound is not provided in the search results, the following is a standard method for evaluating MAO inhibition, which is core to its mechanism of action.
Objective: To assess the inhibitory potency of this compound on monoamine oxidase enzyme activity in vitro.
Reagents:
Procedure:
This compound exerts its effects by inhibiting monoamine oxidase (MAO), which is a key upstream regulator of monoaminergic signaling. The following diagram illustrates the core pathway through which MAO inhibition influences cellular processes, including the documented effect on cartilage growth.
Figure 1: Proposed signaling pathway of this compound. By inhibiting Monoamine Oxidase (MAO), the compound leads to an accumulation of monoamine neurotransmitters. These neurotransmitters can activate G-protein coupled receptors (GPCRs), which stimulate the production of the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates the transcription factor CREB. Phosphorylated CREB then regulates the expression of target genes, ultimately leading to physiological responses such as the documented alteration in cartilage growth [5] [6].
Pivalylbenzhydrazine, also known as pivhydrazine, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO) [1]. It was previously used as an antidepressant but has since been discontinued from clinical use [1]. Its primary researched application is in depression-related studies, where it has been shown to decrease cartilage growth in normal rats [2].
The following information summarizes the key experimental data found in the literature. The most specific administration protocol was identified in a vendor's research product information [2].
The table below consolidates all quantitative data on the administration of this compound from the search results.
| Aspect | Details |
|---|---|
| Subject Species | Rat [2] [3] |
| Subject Age/Weight | Immature, female, 40 g (3-4 weeks old) [2] |
| Confirmed Route | Intraperitoneal injection [2] |
| Dosage | 5 mg/kg [2] |
| Dosing Frequency | Daily [2] |
| Treatment Duration | 5 days [2] |
| Primary Research Finding | Inhibition of epiphyseal cartilage growth [2] |
| Other Potential Routes | Oral (suggested by historical clinical use) [1] |
This protocol is adapted from the in vivo study description [2].
A study on the metabolic disposition of [14C]pivhydrazine in rats provides additional context for pharmacokinetic studies [3].
[14C]hippuric acid [3].The metabolic pathway can be visualized as a process flow, created using DOT language.
Figure 1. Proposed Metabolic Pathway of this compound in Rats
This compound has a defined experimental administration profile primarily based on historic intraperitoneal injection in a specific rat model. The provided protocol and metabolic pathway offer a foundation for researchers to design modern studies. However, details on formulation and comprehensive pharmacokinetics are limited and may require further optimization.
This compound (Pivhydrazine) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant [1]. It acts as an irreversible and non-selective inhibitor of monoamine oxidase, an enzyme responsible for neurotransmitter breakdown. While currently discontinued from clinical use, it remains a compound of research interest, particularly in studies investigating MAOI pharmacology and stability [1] [2].
Stability testing of such compounds is paramount in pharmaceutical development to ensure efficacy, safety, and appropriate shelf-life. These studies help identify degradation products, elucidate degradation pathways, and establish optimal storage conditions [3] [4]. The International Conference on Harmonization (ICH) guidelines mandate forced degradation studies under various stress conditions to develop validated, stability-indicating analytical methods [3].
The core of stability testing lies in developing a selective and robust High-Performance Liquid Chromatography (HPLC) method capable of separating the active pharmaceutical ingredient (API) from its degradation products [3].
Method Objectives and Validation: A stability-indicating method must resolve all significant degradation products from the API and from each other. Baseline resolution (Rs ≥ 2.0) is recommended to account for operational variability. The method should have a Limit of Quantitation (LOQ) of 0.05% or lower relative to the API concentration to accurately quantify minor impurities. Precision, measured as the relative standard deviation (RSD) of six replicates, should be less than 10% [3].
Chromatographic Conditions Selection:
Sample Preparation for Forced Degradation: Forced degradation studies aim to degrade 5-10% of the API [3]. This level of degradation ensures that major degradation products are formed without being obscured by secondary degradation. Stressed samples should be stored in controlled conditions and sampled at intervals for analysis.
Forced degradation provides a sample matrix containing likely degradation products, which is used to validate the HPLC method's specificity [3].
The workflow for the forced degradation study is systematic and proceeds as follows:
Determining the kinetics of degradation is essential for predicting the shelf-life of a pharmaceutical product [4]. The data from forced degradation studies under different temperatures are used for this analysis.
The following workflow outlines the key steps in developing and validating the stability-indicating method:
The quantitative data from stability testing should be systematically recorded. The table below summarizes the key parameters to be documented for each stress condition.
| Stress Condition | % Drug Remaining | Major Degradation Products Formed | Resolution (Rs) | Kinetic Order | t₉₀ (Predicted Shelf-Life) |
|---|---|---|---|---|---|
| Acidic Hydrolysis (0.1 M HCl, 60°C) | ~90-95% | To be identified | >2.0 | Pseudo-first-order | To be calculated |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | ~90-95% | To be identified | >2.0 | Pseudo-first-order | To be calculated |
| Oxidative (3% H₂O₂, RT) | ~90-95% | To be identified | >2.0 | Pseudo-first-order | To be calculated |
| Thermal (80°C, solid) | ~90-95% | To be identified | >2.0 | Zero-order | To be calculated |
| Photolytic (UV/Vis) | ~90-95% | To be identified | >2.0 | To be determined | To be calculated |
The kinetic parameters are calculated based on the established order of reaction. The table below provides the formulas for a first-order reaction, which is common for many pharmaceuticals in solution [4].
| Kinetic Parameter | Formula for First-Order Kinetics | Description |
|---|---|---|
| Rate Constant (k) | k = 2.303 × slope of log(% drug remaining) vs. time |
Measures the speed of degradation |
| Half-Life (t₁/₂) | t₁/₂ = 0.693 / k |
Time for drug potency to reduce to 50% |
| Shelf-Life (t₉₀) | t₉₀ = 0.1054 / k |
Time for drug potency to reduce to 90% |
These application notes provide a detailed protocol for the stability testing of this compound. By implementing the described forced degradation studies, developing a validated stability-indicating HPLC method, and performing rigorous kinetic analysis, researchers can accurately predict the shelf-life and determine optimal storage conditions for this MAOI compound. The strategies outlined herein, compliant with ICH guidelines, ensure the generation of reliable and high-quality stability data crucial for the research and development of pharmaceuticals.
The table below summarizes key data for Pivalylbenzhydrazine (also known as Pivhydrazine) to assist in your laboratory handling and storage planning.
| Property | Details |
|---|---|
| CAS Number | 306-19-4 [1] [2] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [3] [2] |
| Molecular Weight | 206.28 g/mol [3] [2] |
| Melting Point | 68-69 °C [2] |
| Storage (Powder) | -20°C for 3 years [3] |
| Storage (Solution) | -80°C for 1 year [3] |
| Recommended Solvents | DMSO, PEG 300, Tween 80, Saline/PBS/ddH₂O [3] |
While detailed step-by-step methodologies are not fully provided in the available literature, here are the key experimental parameters used in previous studies.
One study investigated the effects of this compound on cartilage growth [3] [2].
A study on the metabolic disposition of [¹⁴C]pivhydrazine in rats found [4]:
The metabolic pathway can be visualized as follows:
This compound is a potent irreversible and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class [1]. It was historically used as an antidepressant but is now discontinued for medical use [1].
The compound is classified under Hazard Class 6.1(b) [2], which indicates it is a toxic substance. You should consult the relevant Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.
The compound is available for research purposes from chemical suppliers like TargetMol and American Custom Chemicals Corporation [3] [2]. Please note that prices can be high (e.g., approximately $1,520 for 25 mg) and availability may require a lead time of 6-8 weeks [3].
Due to the lack of specific published data, here are general approaches to address stability issues based on the compound's properties:
Here are answers to common questions about analytical method validation:
What is analytical method validation, and why is it required? Analytical method validation is a documented process that demonstrates a laboratory test method is suitable for its intended purpose [1]. It is a regulatory requirement to ensure the safety, identity, strength, quality, and purity of drug products [2] [1]. It provides evidence that the method is accurate, reliable, and consistently produces valid results when used in different laboratories.
What are the key parameters of method validation? As per ICH Q2(R1) guidelines, the key parameters are [3] [1] [4]:
How do I demonstrate a method is "stability-indicating"? A stability-indicating method must demonstrate specificity by physically separating the Active Pharmaceutical Ingredient (API) from its degradation products and excipients [2]. This is typically achieved through forced degradation studies (also known as stress testing), where the sample is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to create degradation products. The method's ability to resolve the API peak from all degradation peaks, confirmed by techniques like Peak Purity Assessment using a diode array detector (PDA), proves it is stability-indicating [2] [4].
What is the difference between method validation and method verification? Validation is a comprehensive evaluation to prove a new method's suitability for its intended purpose [1]. Verification is the process of confirming that a compendial or previously validated method performs as expected under actual conditions of use in a specific laboratory [4].
The table below summarizes typical experiments and acceptance criteria for validating an assay method (e.g., for potency) using a technique like HPLC-UV.
| Validation Parameter | Experimental Procedure | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) covering the specified range. Report as % recovery [2] [3]. | Recovery: 98.0 - 102.0% [4]. |
| Precision (Repeatability) | Inject six replicate preparations of a homogeneous sample [4]. | RSD of assay results ≤ 2.0% [4]. |
| Intermediate Precision | Repeat the precision exercise on a different day, with a different analyst, and on different equipment [4]. | Overall RSD from both precision studies ≤ 2.0% [4]. |
| Specificity | Inject blank, placebo, standard, and sample. For stability indication, analyze forced-degraded samples [2] [4]. | No interference from blank/placebo. Peak purity of the API should pass. Baseline resolution from known impurities and degradants [2] [4]. |
| Linearity | Prepare standard solutions at a minimum of 5 concentration levels (e.g., 50-150% of test concentration) [4]. | Correlation coefficient (r) ≥ 0.999 [4]. |
| Range | Established from linearity studies, confirming accuracy, precision, and linearity exist throughout the interval [3]. | Typically 80-120% of the test concentration for an assay [1]. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±5°C, flow rate ±10%) [1]. | Method still meets system suitability criteria; no significant impact on results. |
| Problem | Potential Root Cause | Investigation & Corrective Action |
|---|
| Peak Tailing | - Active sites on the column.
This detailed methodology helps establish that your method can measure the analyte without interference.
Objective: To demonstrate the method's ability to unequivocally assess the analyte (e.g., pivalylbenzhydrazine) in the presence of potential degradation products [4].
Materials:
Procedure:
Acceptance Criteria:
The following diagram illustrates the key stages in the analytical method lifecycle, from development through to ongoing monitoring.
Q1: What is this compound and what are its primary research applications? this compound (also known as Pivhydrazine or Pivazide) is a potent, irreversible, and non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine class [1] [2]. It was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1] [2]. Today, it is used in research, particularly in studies modeling depression and investigating the effects of MAO inhibition, such as its impact on cartilage growth in rats [3].
Q2: What are the key documented side effects and toxicological profiles in research models? The known side effects and toxicological data are primarily derived from animal studies. The table below summarizes the key findings:
| Side Effect / Toxicological Aspect | Observed Effect / Data | Model / Context |
|---|---|---|
| Inhibition of Cartilage Growth | Significant decrease in epiphyseal cartilage growth [3]. | Immature female rats (40g, 3-4 weeks old) [3]. |
| Acute Toxicity (LD50) | Intravenous LD50 of > 280 mg/kg [4]. | Mouse model [4]. |
| Major Metabolic Pathway | Rapidly absorbed and metabolized mainly to Hippuric acid, which is excreted in urine [5]. | Rat model (in vivo) [5]. |
| Biliary Excretion | Approximately 21-24% of radioactive material was excreted in bile [5]. | Bile duct-cannulated rats [5]. |
Q3: What experimental strategies can help mitigate side effects during research? While direct clinical protocols are obsolete, the following strategies can be considered for research design:
Detailed Methodology for Cartilage Growth Inhibition Study This protocol is adapted from a vendor's research note [3].
The following diagram illustrates the experimental workflow and the key metabolic pathway of this compound, which is crucial for understanding its effects and disposition.
This table summarizes the key identifiers and properties of this compound, which is also known as Pivhydrazine or Pivazide [1] [2].
| Property | Details |
|---|---|
| Generic Name | Pivhydrazine [2] |
| IUPAC Name | This compound [1] |
| CAS Number | 306-19-4 [1] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [2] |
| Molecular Weight | 206.28 g/mol [1] [2] |
| Therapeutic Class | Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor; previously used as an antidepressant [1] [2] |
| Current Status | Withdrawn from the market [2] |
For a discontinued drug like this compound, pre-formulation work is essential. The following flowchart outlines a decision-making workflow for selecting an appropriate solubility enhancement strategy, focusing on the drug's properties.
The techniques in the workflow are broadly categorized as follows [3] [4] [5]:
Here is a generalized protocol for nanomilling, one of the most common and scalable techniques [5].
Objective: To produce a stable nanosuspension of a poorly water-soluble API to enhance its dissolution rate.
Materials:
Equipment: Wet media mill (e.g., planetary ball mill, bead mill)
Procedure:
Q1: Why can't I find specific solubility data for this compound? A1: this compound is a withdrawn drug from the 1960s [2]. Consequently, its detailed physicochemical data, including aqueous solubility, are not part of modern public scientific databases. Researchers must experimentally determine this baseline data.
Q2: What is the most scalable technique for oral dosage forms? A2: Nanomilling is a well-established and highly scalable technique. Over a dozen FDA-approved products utilize this method, making it a robust choice for transitioning from lab-scale to commercial manufacturing [5].
Q3: We are working with a neutral molecule. Can we still use salt formation? A3: No. Salt formation requires an ionizable group on the API molecule [3]. For neutral molecules, you should focus on non-chemical methods such as particle size reduction, amorphous solid dispersions, co-crystals, or lipid-based systems [5].
Metabolite interference refers to the phenomenon where a drug and its metabolites suppress or enhance each other's signals during Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis, leading to inaccurate quantification [1]. This occurs due to ionization competition within the ESI source and is problematic because metabolites are structurally similar and can co-elute with the parent drug [1].
Key Mechanisms and Features of Interference:
A systematic approach is needed to diagnose and resolve metabolite interference.
A stepwise dilution assay can predict potential interference [1].
The table below summarizes the three primary strategies to resolve interference.
| Strategy | Description | Key Advantage | Key Limitation |
|---|---|---|---|
| Chromatographic Separation [1] | Optimizing the LC method (e.g., gradient, column) to increase the retention time difference between the drug and metabolite. | Directly eliminates the root cause of interference. | Can increase analysis time; may not be feasible for all isobaric compounds. |
| Sample Dilution [1] | Diluting the sample before injection to reduce the absolute concentration of interfering substances in the ESI source. | Simple and quick to implement. | Reduces sensitivity; may not be sufficient for severe interference. |
| Stable Isotope Internal Standard [1] | Using a stable isotope-labeled version of the analyte as an internal standard, which co-elutes and experiences the same matrix effects. | Considered the most effective and reliable compensation method. | Higher cost of labeled standards; must be added before sample preparation. |
The following workflow provides a logical sequence for troubleshooting metabolite interference.
This protocol helps confirm the presence of ionization interference [1].
Materials:
Procedure:
Q1: Why wasn't this interference detected during initial method validation? Method validation typically uses a blank matrix spiked with the pure parent drug. Since metabolites are absent in these validation samples, the interference between the drug and its metabolites is not triggered and goes undetected [1].
Q2: Can I use a non-isotopic internal standard from a different compound class to correct for this? While this can correct for general matrix effects and instrument variability, it is often ineffective for specific drug-metabolite interference. A stable isotope-labeled analog of the analyte is the best choice because its physicochemical properties are nearly identical, ensuring it co-elutes and experiences the same ionization interference as the unlabeled analyte [1].
Q3: My method is fast and generic. Is it more prone to this issue? Yes. High-throughput methods often use short, generic chromatographic gradients to save time, which can sacrifice the separation between the drug and its metabolites, increasing the risk of co-elution and ionization interference [1].
The table below summarizes the key characteristics of this compound based on available data.
| Property | Description |
|---|---|
| Other Names | Pivazide, Angorvid, Betamezid, Tersavid (trade name) [1] |
| CAS Number | 306-19-4 [2] |
| Molecular Formula | C₁₂H₁₈N₂O [1] [2] |
| Molecular Weight | 206.28-206.29 g/mol [1] [2] |
| Mechanism of Action | Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor of the hydrazine class [1] |
| Known Biological Activity | Potent MAO inhibitor; decreases epiphyseal cartilage growth in immature rats [2] |
| Historical Status | Formerly used as an antidepressant in the 1960s; now discontinued [1] |
A primary reason for clinical failure is an overemphasis on a drug's potency and specificity without equal consideration for its tissue exposure and selectivity [3]. The Structure–Tissue exposure/selectivity–Activity Relationship (STAR) framework classifies drug candidates to better balance clinical dose, efficacy, and toxicity [3].
Q1: Our lead compound shows excellent in vitro potency (low nM IC₅₀) but poor in vivo efficacy. What could be the cause?
Q2: What are the best practices for evaluating the biological activity of our drug candidates during development? A robust strategy employs multiple, mechanism-based assays. The table below compares common modern methods.
| Method Type | Key Principle | Best For | Advantages | Disadvantages |
|---|---|---|---|---|
| Reporter Gene Assay (RGA) [4] | Measures activation of a specific signaling pathway via easily detectable reporter genes (e.g., luciferase). | Potency assessment for drugs targeting intracellular pathways (e.g., cytokines, immune checkpoints). High throughput. | High accuracy, precision, and direct link to mechanism of action (MOA). | Highly dependent on correct pathway engineering. |
| Cell Proliferation Assay [5] | Measures increase or decrease in cell number using colorimetric changes (e.g., CCK-8). | Drugs that inhibit or stimulate growth of specific cell types (e.g., anticancer agents). | Simple, widely used, good for primary screening. | Does not directly indicate drug MOA; can be influenced by non-specific cytotoxicity. |
| Chemotaxis Assay [5] | Measures directional cell movement through a membrane towards a chemical gradient. | Assessing activity of chemokines and some interleukins. | Functional readout of cell migration. | Requires specific cell types (e.g., immune cells); can be variable. |
| Surface Plasmon Resonance (SPR) [4] | Detects real-time binding interactions between biomolecules without labels. | Binding affinity/kinetics (Kon, Koff, KD). | Label-free, provides kinetic data. | Requires purified protein; does not measure cellular functional activity. |
Q3: How can we improve the predictive power of our preclinical models for clinical success?
Protocol 1: Building a Reporter Gene Assay (RGA) for Pathway Activity [4]
The following workflow outlines the key steps in developing an RGA, a cornerstone of modern, mechanism-based bioactivity evaluation.
Key Considerations:
Protocol 2: Cell Proliferation Assay (CCK-8 Method) [5] This protocol is suitable for initial screening of compounds like this compound that may affect cell growth.
While a direct method for pivalylbenzhydrazine is not available, HPLC is a highly sought-after technique in pharmaceutical analysis for drugs, impurities, and degradation products due to its high resolution and efficiency [1]. The following table summarizes general HPLC approaches that can be adapted.
| Method Attribute | Considerations for this compound |
|---|---|
| Separation Mode | Reversed-Phase (RP) [1] |
| Detection | Photodiode Array (PDA)/UV [1], Mass Spectrometry (MS) [1], Evaporative Light Scattering (ELSD) [2] |
| Key Method Parameters | Mobile phase (e.g., Acetonitrile/Water with modifiers like TFA) [2], column type (C18 for RP), column temperature, and flow rate. |
| Application | Analysis of the drug product, impurities, degradation products, and active metabolites [1]. |
This is a sample protocol based on methods for structurally related compounds. You will need to optimize conditions for this compound.
Sample Preparation:
Instrumental Conditions (Example):
Data Analysis:
Understanding the metabolism of this compound is crucial for purity assessment, as it can help identify potential process-related impurities and degradation products. A rat study indicates that the compound undergoes significant hepatic metabolism [5]. The following diagram illustrates the primary metabolic pathway:
This metabolism knowledge suggests that analytical methods should be capable of separating and detecting not only this compound but also benzylhydrazine and hippuric acid to fully assess sample purity and stability.
| Question | Answer & Troubleshooting Guide |
|---|---|
| My HPLC analysis shows multiple peaks. What should I do? | This indicates potential impurities or degradation. First, ensure your mobile phase is fresh and the column is properly conditioned. Try adjusting the mobile phase gradient (e.g., a shallower ACN gradient) to improve separation. The multiple peaks could also be metabolites like benzylhydrazine or hippuric acid [5]. |
| I am not detecting the compound well with UV. What are my options? | This compound may have a weak chromophore. Consider switching to an Evaporative Light Scattering Detector (ELSD) [2] or a Mass Spectrometer (MS) [1], which are better for compounds with low UV absorbance. |
| What is the stability of this compound in solution? | No specific data is available. As a general practice for method development, prepare fresh solutions and keep them in amber vials to assess light and temperature sensitivity. Degradation over time in solution would be a key purity concern. |
| Where can I obtain this compound for research? | The drug is discontinued for medical use [3] [4]. It is available for research purposes from chemical suppliers like TargetMol (Catalog No. T60246) [6]. Always verify the credibility of the supplier. |
In immunoassays, cross-reactivity is the capacity of an antibody (or other binding agent) to recognize and bind to molecules other than its intended target, often due to shared or structurally similar epitopes [1]. While sometimes beneficial (e.g., for detecting homologous proteins across species), it often leads to false-positive results and reduced assay specificity [1].
The table below outlines common types of cross-reactivity that can occur in multiplexed immunoassays.
| Type of Cross-Reactivity | Description | Impact on Assay |
|---|---|---|
| Antigen-Capture Antibody | A capture antibody binds the wrong antigen [2]. | Unacceptable; different capture antibodies or conditions must be screened [2]. |
| Detection-Capture Antibody | A detection antibody binds directly to a capture antibody spot [2]. | Often can be minimized via reagent or diluent optimization [2]. |
| Antigen-Detection Antibody | A captured antigen is detected by another system's detection antibody [2]. | Not necessarily problematic; can sometimes be used advantageously [2]. |
| Capture/Conjugate & Antigen/Conjugate | The detection conjugate (e.g., streptavidin-HRP) binds directly to a capture antibody or antigen [2]. | Rare but unacceptable; often due to biotin contamination and must be resolved [2]. |
Since data on Pivalylbenzhydrazine is unavailable, the following general troubleshooting steps can help you identify and resolve cross-reactivity issues.
This protocol is adapted from standard practices in immunoassay development [2].
% Cross-Reactivity = (Calculated Concentration from Cross-Reaction / Calculated Concentration from Intended Pair) × 100If you confirm a cross-reactivity issue, consider these strategies to mitigate it:
The following diagram illustrates the logical workflow for troubleshooting a suspected cross-reactivity issue.
The lack of specific data for this compound means you will likely need to empirically determine its cross-reactivity profile using the general principles and experimental approaches outlined above.
This compound (also known as Pivhydrazine) is a potent, irreversible and non-selective inhibitor of both monoamine oxidase A (MAO-A) and MAO-B enzymes. It was used as an antidepressant in the 1960s but has since been discontinued [1]. The table below summarizes its key characteristics, including notable side effects observed in animal studies.
| Characteristic | Description of this compound |
|---|---|
| MAO Inhibition | Irreversible, non-selective (inhibits both MAO-A and MAO-B) [1] |
| Historical Use | Antidepressant (now discontinued) [1] |
| Key Side Effect (in vivo) | Decreased epiphyseal cartilage growth in immature rats [2] |
| Research Use | Used in depression research; cited as a monoamine oxidase inhibitor [2] [3] |
Current research and drug development have moved towards creating inhibitors that are reversible and selective for a specific MAO enzyme isoform (A or B) to improve safety and reduce side effects [4] [5] [6]. The following table contrasts the older approach with this compound against the goals of modern drug design.
| Development Aspect | Older Inhibitors (e.g., this compound) | Modern Development Goals |
|---|---|---|
| Action Mechanism | Irreversible [1] | Reversible [4] [6] |
| Selectivity | Non-selective [1] | Selective (for MAO-A or MAO-B) [4] [5] |
| Primary Rationale | Increase monoamine neurotransmitters | Minimize side effects (e.g., "cheese effect"), improve safety profile [4] [5] |
| Research Tools | Classical pharmacology | Computer-aided drug design (CADD), molecular docking, molecular dynamics [4] |
The following examples illustrate the diversity of modern MAO inhibitors, highlighting their mechanisms and potential applications.
| Compound Name | Type / Selectivity | Key Characteristics & Potential Applications |
|---|
| Molecule 356 [4] | Reversible & Selective MAO-A inhibitor | • Designed via computational screening of chalcone derivatives. • High affinity for MAO-A with low affinity for MAO-B suggests selectivity. • Stable interaction confirmed by molecular dynamics. | | KDS2010 [6] | Reversible & Selective MAO-B inhibitor | • Potent (IC50 = 7.6 nM) and highly selective (>12,000-fold over MAO-A). • Reversibility prevents compensatory mechanisms in long-term use. • Rescues memory impairment in Alzheimer's disease mouse models. | | Moclobemide [5] | Reversible MAO-A Inhibitor (RIMA) | • Prototypical RIMA; safer profile with minimal dietary tyramine restrictions. • Used clinically for depression. | | MAO-IN-M30 [3] | Irreversible & Selective MAO-A/B inhibitor | • Brain-permeable, irreversible inhibitor of both MAO-A (IC50=37 nM) and MAO-B (IC50=57 nM). • Also acts as an iron chelator and radical scavenger. • Shows neuroprotective effects in Parkinson's disease models. |
A key difference between older and newer MAOIs lies in their mechanism of action, which directly impacts their safety and efficacy profile.
To evaluate the effects of MAO inhibitors in animal models, studies often follow a structured protocol. The diagram below outlines a general workflow for assessing impact on diabetic cardiomyopathy, based on a study using the MAOI pargyline [7].
For the specific animal study on this compound [2]:
This compound, also known as pivhydrazine or pivazide, is a pharmaceutical compound that was historically used as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) for the treatment of depression. It is now discontinued [1] [2]. The search results confirm its identity and past use but do not provide quantitative binding data for it against other molecules.
While data on this compound itself is limited, contemporary scientific literature shows that hydrazine derivatives are actively investigated for their binding to a wide range of enzymes and receptors. The table below summarizes key molecular targets and the derivatives that bind to them, as identified in the search results.
| Molecular Target | Relevant Hydrazine Derivatives | Reported Affinity/Potency | Primary Research Context |
|---|---|---|---|
| Lysyl Oxidase (LOX) [3] | Phenylhydrazine, Hydrazides, Alkyl hydrazines, Semicarbazides | Kinetic parameters determined; hydrazides suggested as a promising core for selective inhibitors [3]. | Cancer metastasis research |
| GPR30 & ERα/β [4] | Pyridin-2-yl hydrazine Re/I chelates (e.g., complexes 2, 3) | Strong binding to GPR30; varied affinity/selectivity for ERα/β based on linkage [4]. | Estrogen-dependent cancer imaging |
| NTPDases [5] | Oxoindolin hydrazine carbothioamide derivatives (e.g., 8e, 8k) | IC₅₀ values in sub-micromolar range (e.g., 0.15 ± 0.009 µM for 8e on NTPDase1) [5]. | Insulin secretion regulation |
| Dipeptidyl Peptidase-IV (DPP-IV) [6] | Novel hydrazine derivatives (structures not fully detailed) | Identified as selective inhibitors via virtual screening & molecular dynamics [6]. | Type 2 diabetes treatment |
| Monoamine Oxidase (MAO) [7] | Various hydrazone derivatives | IC₅₀ values reported (e.g., 0.028 µM for a specific hydrazone on MAO-A) [7]. | Neurological disorders |
The research cited employs several standard and specialized experimental protocols to evaluate binding and inhibition.
The following diagram illustrates the key steps in a functional cell-based assay, a method used to confirm that a compound not only binds to its target but also elicits a biological response [4].
The research highlights several factors that critically influence the binding and functionality of hydrazine derivatives.
The table below consolidates the available information on this compound (also known as Pivhydrazine).
| Aspect | Details |
|---|---|
| Drug Class | Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) of the hydrazine family [1]. |
| Historical Use | Formerly used as an antidepressant in the 1960s; now discontinued [1]. |
| Key Metabolic Finding | In rats, the major urinary metabolite is [14C]hippuric acid [2]. |
| Metabolic Pathway | In vitro studies suggest that benzylhydrazine may be an intermediate in its metabolism [2]. |
| Excretion | In bile duct-cannulated rats, 21% of the radioactive dose was excreted in bile as acid-labile conjugates (possibly N-glucuronides) [2]. |
| Bioactivity | A potent MAO inhibitor; shown to decrease epiphyseal cartilage growth in immature rats at 5 mg/kg [3]. |
The most detailed experimental data comes from a 1979 rat study [2]. The general workflow of such a metabolic disposition study can be summarized as follows:
Methodology Details:
The main challenge in creating the comparison guide you requested is the nature of the available data:
To build a more complete and contemporary comparison, you may need to:
| Feature | Pivalylbenzhydrazine (Irreversible) | Reversible MAO Inhibitors (e.g., Moclobemide, Research Compounds) |
|---|---|---|
| Mechanism of Action | Irreversible, covalent binding to the enzyme [1] [2] | Reversible, non-covalent binding; displaced by high substrate concentrations [3] [2] |
| Selectivity | Non-selective (inhibits both MAO-A and MAO-B) [1] | MAO-A selective (RIMAs), MAO-B selective, or dual; designed for selectivity [4] [5] [6] |
| Key Safety Concern | High risk of tyramine pressor effect ("cheese reaction"), requiring strict dietary restrictions [2] | Negligible tyramine potentiation; minimal dietary restrictions, much safer in overdose [3] [2] |
| Clinical/Research Status | Discontinued from clinical use since the 1960s [1] | Actively researched and used clinically; considered modern first-line options [2] [5] |
| Drug Examples | This compound (Tersavid) | Moclobemide, Befol (Marketed RIMAs); NP4, NP12, PC10, PC11 (Research compounds) [7] [5] [8] |
The fundamental difference lies in the mechanism of action, which dictates the safety and modern applicability of these inhibitors.
The "cheese reaction" is the most critical safety differentiator.
Recent research highlights the development of novel, potent, and reversible inhibitors:
The following workflows are standard in the field to characterize MAO inhibitors, as reflected in the cited research [8] [5].